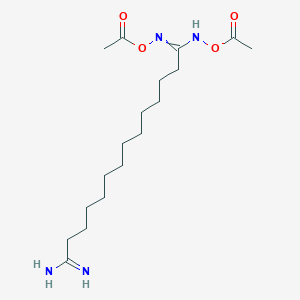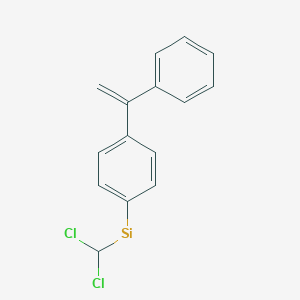![molecular formula C13H18N2O2 B12590029 (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one CAS No. 479677-36-6](/img/structure/B12590029.png)
(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of an appropriate o-phenylenediamine derivative with a suitable diketone or ketoester under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the temperature and reaction time carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow chemistry techniques allow for precise control over reaction parameters, leading to improved yields and reduced waste. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxalines. Substitution reactions can lead to a variety of functionalized quinoxaline derivatives.
Applications De Recherche Scientifique
(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in determining its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound, lacking the butan-2-yl and methoxy substituents.
6-Methoxyquinoxaline: Similar structure but without the butan-2-yl group.
3,4-Dihydroquinoxaline: Lacks the methoxy and butan-2-yl substituents.
Uniqueness
(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
479677-36-6 |
|---|---|
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C13H18N2O2/c1-4-8(2)12-13(16)15-10-6-5-9(17-3)7-11(10)14-12/h5-8,12,14H,4H2,1-3H3,(H,15,16)/t8-,12-/m0/s1 |
Clé InChI |
VUJPUGCQJNOSGD-UFBFGSQYSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)NC2=C(N1)C=C(C=C2)OC |
SMILES canonique |
CCC(C)C1C(=O)NC2=C(N1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-](/img/structure/B12589970.png)

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide](/img/structure/B12589990.png)

![N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12589999.png)

![N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide](/img/structure/B12590012.png)
![1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)-](/img/structure/B12590016.png)
![3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12590019.png)
![N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline](/img/structure/B12590023.png)

![4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide](/img/structure/B12590040.png)
